molecular formula C16H18ClNO4 B2733187 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol CAS No. 1232804-28-2

4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol

Cat. No.: B2733187
CAS No.: 1232804-28-2
M. Wt: 323.77
InChI Key: YQFUZRSCUCJWJA-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 3,4,5-trimethoxyaniline as the primary starting materials.

    Formation of Intermediate: The 3,4,5-trimethoxyaniline is reacted with formaldehyde to form an aminomethyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-chlorophenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxyphenyl group, in particular, enhances its interaction with biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-2-[(3,4,5-trimethoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4/c1-20-14-7-12(8-15(21-2)16(14)22-3)18-9-10-6-11(17)4-5-13(10)19/h4-8,18-19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFUZRSCUCJWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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